molecular formula C10H12Br2 B2364535 3,4-Dibromo-n-butylbenzene CAS No. 1160574-94-6

3,4-Dibromo-n-butylbenzene

Cat. No. B2364535
CAS RN: 1160574-94-6
M. Wt: 292.014
InChI Key: STZMSCFYHQHBGX-UHFFFAOYSA-N
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Description

3,4-Dibromo-n-butylbenzene is a chemical compound that is widely used in scientific research. It is a halogenated organic compound that is commonly used as a reagent in organic synthesis. The compound is also used in various biological and physiological studies due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research on the synthesis of similar compounds, such as 1,3-Di-tert-butylbenzene, involves methods starting from bromo derivatives of benzene, which could be applicable to 3,4-Dibromo-n-butylbenzene. This includes transformations under various conditions, demonstrating the compound's versatility in chemical synthesis (Komen & Bickelhaupt, 1996).
  • Structural Analysis : Studies like the one on 3,4-Di-t-butylbenzoic acid offer insights into the structural properties of similar bromo-derivatives of benzene, providing valuable information on molecular conformations and bonding (Hambley et al., 1990).

Applications in Combustion and Energy

  • Ignition Studies : Investigations into n-butylbenzene/air mixtures, a close relative of 3,4-Dibromo-n-butylbenzene, reveal patterns in ignition delay times, contributing to a better understanding of combustion processes (Nakamura et al., 2014).
  • Pyrolysis Research : Research on the pyrolysis of n-butylbenzene highlights the impact of alkyl side chains on pyrolysis reactions, which could be relevant for understanding the behavior of 3,4-Dibromo-n-butylbenzene under similar conditions (Zhang et al., 2017).

Materials Science and Polymer Research

  • Polyimide Development : Studies on polyimides involving tert-butyl side groups, similar to those in 3,4-Dibromo-n-butylbenzene, demonstrate the compound's potential in creating materials with unique properties like low dielectric constants and high thermal stability (Chern & Tsai, 2008).
  • Soluble Copolymer Synthesis : Research into copolymers based on dibromobenzenes and aromatic diamines indicates potential applications of 3,4-Dibromo-n-butylbenzene in creating novel, soluble polymers with specific mechanical and thermal properties (Yang & Wei, 2001).

Energy Storage and Battery Technology

  • Overcharge Protection in Batteries : Compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene, structurally related to 3,4-Dibromo-n-butylbenzene, have been studied for their role in overcharge protection of lithium-ion batteries, indicating a potential area of application for 3,4-Dibromo-n-butylbenzene (Zhang et al., 2010).

Mechanism of Action

The mechanism of action for “3,4-Dibromo-n-butylbenzene” would depend on the specific reaction it’s involved in. For instance, in an electrophilic aromatic substitution reaction, the bromine atom would act as an electrophile and form a sigma bond with the benzene ring .

properties

IUPAC Name

1,2-dibromo-4-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZMSCFYHQHBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-4-butylbenzene

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